3-(3-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid
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Overview
Description
3-(3-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-2-fluorobenzene.
Halogenation: The benzene ring is halogenated to introduce the chloro and fluoro substituents.
Hydroxypropanoic Acid Formation: The halogenated benzene is then reacted with a suitable reagent to introduce the hydroxypropanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and subsequent functionalization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chloro and fluoro substituents can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(3-Chloro-2-fluorophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(3-Chloro-2-fluorophenyl)-2-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents may enhance its binding affinity and specificity, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloro-2-fluorophenyl)-2-oxopropanoic acid: An oxidized derivative.
3-(3-Chloro-2-fluorophenyl)-2-hydroxypropanol: A reduced derivative.
3-(3-Chloro-2-fluorophenyl)-2-amino-propanoic acid: A substituted derivative.
Uniqueness
3-(3-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H8ClFO3 |
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Molecular Weight |
218.61 g/mol |
IUPAC Name |
3-(3-chloro-2-fluorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8ClFO3/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7,12H,4H2,(H,13,14) |
InChI Key |
REJFLDDDJSWDKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CC(C(=O)O)O |
Origin of Product |
United States |
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